molecular formula C20H26N4O B12227975 2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B12227975
M. Wt: 338.4 g/mol
InChI Key: RMLJICBFKXGEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine

InChI

InChI=1S/C20H26N4O/c1-14-5-3-7-19(21-14)25-13-16-6-4-10-24(12-16)18-11-15(2)22-20(23-18)17-8-9-17/h3,5,7,11,16-17H,4,6,8-10,12-13H2,1-2H3

InChI Key

RMLJICBFKXGEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC(=NC(=C3)C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.